Structural Elucidation of 2-Chloro-5-(cyanomethyl)benzoic acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Interpretation
Structural Elucidation of 2-Chloro-5-(cyanomethyl)benzoic acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The structural complexity arising from the asymmetric substitution on the benzene ring makes NMR spectroscopy an indispensable tool for unambiguous characterization. Understanding the subtle electronic effects of the chloro, cyanomethyl, and carboxylic acid groups on the chemical shifts of the aromatic and aliphatic nuclei is paramount for confirming chemical identity and purity.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering scheme for 2-Chloro-5-(cyanomethyl)benzoic acid.
Part 1: Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum provides critical information on the number of distinct proton environments and their connectivity. For this molecule, we anticipate signals corresponding to the carboxylic acid proton, the methylene protons, and three distinct aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (500 MHz, DMSO-d₆)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| H (COOH) | ~13.5 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad signal far downfield. Its chemical shift is sensitive to solvent, concentration, and temperature.[1][2] |
| H6 | ~8.05 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It shows coupling only to H4. |
| H4 | ~7.80 | Doublet of Doublets (dd) | 1H | Positioned meta to the -COOH and -Cl groups, but ortho to the -CH₂CN group. It is coupled to both H3 and H6. |
| H3 | ~7.70 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing and electronegative chlorine atom, resulting in a downfield shift. It is coupled only to H4. |
| H (CH₂) | ~4.10 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing cyano group and the aromatic ring, shifting them downfield. As they are chemically equivalent and have no adjacent protons, they appear as a singlet. |
Expert Insights: Decoding the Aromatic Region
The substitution pattern on the benzoic acid core breaks the symmetry of the ring, leading to three distinct signals for the three aromatic protons.
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The Role of Electronegativity and Anisotropy: The chlorine atom at C2 and the carboxylic acid at C1 are strongly electron-withdrawing groups. This effect deshields the nearby protons (H3 and H6), shifting them downfield. The deshielding effect of the carboxylic acid on the ortho proton (H6) is particularly pronounced.[3][4]
-
Spin-Spin Coupling: The predicted splitting pattern follows the n+1 rule.
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H6 is coupled to one neighbor (H4), appearing as a doublet.
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H3 is coupled to one neighbor (H4), also appearing as a doublet.
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H4 is coupled to two neighbors (H3 and H6), resulting in a doublet of doublets.
-
Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be chemically distinct, resulting in nine discrete signals.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (125 MHz, DMSO-d₆)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C7 (COOH) | ~166.5 | The carbonyl carbon of the carboxylic acid is highly deshielded by the two attached oxygen atoms and appears significantly downfield.[2][5] |
| C2 (C-Cl) | ~138.0 | The ipso-carbon attached to the electronegative chlorine atom is shifted downfield. |
| C5 (C-CH₂CN) | ~135.5 | The attachment of the cyanomethyl group influences the chemical shift of this ipso-carbon. |
| C1 (C-COOH) | ~133.0 | The ipso-carbon of the carboxylic acid substituent. |
| C6 | ~132.0 | Aromatic CH carbon. |
| C4 | ~131.5 | Aromatic CH carbon. |
| C3 | ~129.0 | Aromatic CH carbon. |
| C9 (CN) | ~117.0 | The carbon of the nitrile group typically resonates in this region.[4] |
| C8 (CH₂) | ~22.5 | The aliphatic methylene carbon, shifted slightly downfield by the adjacent cyano group and aromatic ring. |
Expert Insights: Assigning the Aromatic Carbons
Assigning the six aromatic carbons requires an understanding of substituent effects.
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Ipso-Carbons (C1, C2, C5): The carbons directly attached to substituents show the most significant shifts. The carbon bearing the chlorine (C2) is expected to be strongly deshielded.
-
Quaternary vs. Protonated Carbons: In a standard broadband-decoupled ¹³C spectrum, quaternary carbons (C1, C2, C5) typically exhibit lower intensity signals compared to protonated carbons (C3, C4, C6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. This can be a key diagnostic tool for assignment.[5]
Part 3: A Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This system includes internal validation steps critical for regulatory and research integrity.
Methodology for NMR Analysis
-
Sample Preparation:
-
Quantity: Accurately weigh 15-20 mg of 2-Chloro-5-(cyanomethyl)benzoic acid for ¹H NMR and 50-75 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in ~0.7 mL of a high-purity deuterated solvent, such as DMSO-d₆.
-
Causality: DMSO-d₆ is an excellent choice as it readily dissolves polar compounds like carboxylic acids and its residual proton signal (at ~2.50 ppm) does not typically overlap with analyte signals. It also allows for the observation of the acidic COOH proton, which might undergo exchange and become invisible in solvents like D₂O.[1][6]
-
-
Internal Standard: Add a small amount (~5 µL) of a tetramethylsilane (TMS) solution. TMS provides the 0.00 ppm reference for both ¹H and ¹³C spectra.[2][5]
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. Solid particles can degrade spectral resolution by disrupting the magnetic field homogeneity.[2]
-
-
Instrument Setup & Data Acquisition (for a 500 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (from -2 to 14 ppm).
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (from -10 to 230 ppm).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.[2]
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Workflow Visualization
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
References
- Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation.
- Sigma-Aldrich. 2-chloro-5-(cyanomethyl)benzoic acid | 66658-58-0.
- Supporting Inform
- ResearchGate. Calculated and experimental 13 C NMR chemical shifts.
- University of Colorado Boulder. Typical Proton and C-13 Chemical Shift Values. Retrieved from University of Colorado Boulder, Department of Chemistry.
- ChemicalBook. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum.
- Chemaxon. NMR Predictor - Documentation.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
- ResearchGate. Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Solvent: DMSO‐d6.
- Oregon State University. 13C NMR Chemical Shifts.
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
- PubMed. (2022, November 23). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem.
- CASPRE. 13C NMR Predictor.
-
NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from .
- Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid.
- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
- ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5.
- PubChemLite. 2-chloro-5-cyanobenzoic acid (C8H4ClNO2).
- SpectraBase. 1H NMR of 2-Chloro-5-[5-[(Z)-(2-imino-4-keto-3-thiazol-2-yl-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid.
- Sigma-Aldrich. 2-Chloro-5-cyanobenzoic acid | 89891-83-8.
- Cheminfo.org. Predict 1H NMR spectra.
- MDPI. (2025, January 28).
- Google Patents.
- Widya Mandala Surabaya Catholic University Repository. (2022, December 28). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. ACS Omega.
- BenchChem. (2025, December 22). 2-(Chloromethyl)benzoic Acid: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds.
Sources
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]

